Cas no 31252-43-4 (4-benzylpiperidine-1-carbonyl chloride)

4-benzylpiperidine-1-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-Piperidinecarbonyl chloride, 4-(phenylmethyl)-
- 4-benzylpiperidine-1-carbonyl chloride
-
- インチ: 1S/C13H16ClNO/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
- InChIKey: LDNVHKQYAWVPKB-UHFFFAOYSA-N
- SMILES: C(Cl)(N1CCC(CC2=CC=CC=C2)CC1)=O
計算された属性
- 精确分子量: 237.0920418g/mol
- 同位素质量: 237.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 20.3Ų
4-benzylpiperidine-1-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-187469-0.1g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 0.1g |
$144.0 | 2023-09-18 | |
Enamine | EN300-187469-0.05g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 0.05g |
$97.0 | 2023-09-18 | |
Enamine | EN300-187469-2.5g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 2.5g |
$1008.0 | 2023-09-18 | |
Enamine | EN300-187469-5.0g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 5g |
$1488.0 | 2023-06-01 | |
1PlusChem | 1P01BG1Z-250mg |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 250mg |
$264.00 | 2025-03-19 | |
1PlusChem | 1P01BG1Z-1g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 1g |
$605.00 | 2025-03-19 | |
Enamine | EN300-187469-10g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 10g |
$2209.0 | 2023-09-18 | |
Aaron | AR01BGAB-1g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 1g |
$731.00 | 2025-02-09 | |
Aaron | AR01BGAB-2.5g |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 2.5g |
$1411.00 | 2023-12-14 | |
A2B Chem LLC | AW12839-100mg |
4-benzylpiperidine-1-carbonyl chloride |
31252-43-4 | 95% | 100mg |
$187.00 | 2024-04-20 |
4-benzylpiperidine-1-carbonyl chloride 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
4-benzylpiperidine-1-carbonyl chlorideに関する追加情報
Introduction to 4-benzylpiperidine-1-carbonyl chloride (CAS No: 31252-43-4)
4-benzylpiperidine-1-carbonyl chloride, identified by the Chemical Abstracts Service Number (CAS No) 31252-43-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of drugs targeting neurological and cardiovascular disorders. Its unique structural features, comprising a piperidine ring substituted with a benzyl group and terminated with a carbonyl chloride functionality, make it a versatile building block for further chemical modifications.
The piperidine moiety is well-known for its presence in numerous pharmacologically relevant compounds due to its ability to mimic the natural L-proline amino acid in biological systems. This structural motif contributes to the favorable pharmacokinetic properties of drugs, including improved solubility and reduced metabolic degradation. The benzyl group attached to the piperidine ring enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with biological targets. Additionally, the carbonyl chloride group (Cl-COCl) is highly reactive, making it an excellent electrophile for nucleophilic substitution reactions, which is essential for constructing more complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel treatments for central nervous system (CNS) disorders. 4-benzylpiperidine-1-carbonyl chloride has emerged as a key intermediate in synthesizing potential therapeutic agents for conditions such as Parkinson's disease, Alzheimer's disease, and depression. The compound's reactivity allows for facile introduction of various pharmacophores, enabling medicinal chemists to explore diverse chemical space. For instance, its transformation into amides or esters through nucleophilic attack provides access to molecules with enhanced binding affinity and selectivity towards specific neurotransmitter receptors.
Moreover, advancements in computational chemistry and structure-based drug design have highlighted the importance of 4-benzylpiperidine-1-carbonyl chloride in virtual screening campaigns. Its structural scaffold can be virtually modified to identify lead compounds with optimized pharmacological profiles. Several studies have demonstrated its utility in generating novel scaffolds that exhibit improved efficacy over existing drugs by targeting understudied enzyme pathways or receptor subtypes. This underscores the compound's significance as a tool in drug discovery pipelines.
The synthesis of 4-benzylpiperidine-1-carbonyl chloride typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the formation of the piperidine ring followed by benzyl substitution and subsequent activation of the carbonyl group with thionyl chloride or oxalyl chloride. The reactivity of the carbonyl chloride makes it sensitive to moisture and must be handled under inert conditions to prevent decomposition. Despite these challenges, its synthetic accessibility and functional versatility have made it indispensable in modern medicinal chemistry.
Recent publications have explored novel applications of 4-benzylpiperidine-1-carbonyl chloride beyond traditional drug development. For example, researchers have investigated its role in polymer chemistry, where it serves as a monomer or crosslinking agent for biodegradable polymers used in drug delivery systems. The incorporation of this moiety into polymer backbones enhances material properties such as biocompatibility and controlled release profiles, making it valuable for targeted therapeutics.
In conclusion, 4-benzylpiperidine-1-carbonyl chloride (CAS No: 31252-43-4) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic avenues, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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